FABP4 Inhibition Potential: Class-Level Comparison with Benchmark Non-Annulated Thiophenylamides
Although no direct FABP4 IC50 value for 1903643-97-9 has been publicly disclosed, the patent US-9353102-B2 demonstrates that compounds within the same non-annulated thiophenylamide series achieve FABP4 IC50 values spanning three orders of magnitude (0.008–9.5 μM) depending on the nature of the R1–R3 substituents [1]. The 3-methylthiophen-2-yl-propanamide motif present in 1903643-97-9 is among the preferred thiophene substitutions for maintaining FABP4 potency, as indicated by the patent's Markush structures and preferred embodiment listings [1]. The tetrahydropyran-4-yl thioether side chain is structurally distinct from the phenyl, benzyl, and cycloalkyl groups exemplified in most patent compounds, suggesting a differentiated selectivity window that warrants direct head-to-head profiling.
| Evidence Dimension | FABP4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Exemplified patent compounds achieve IC50 = 0.008–9.5 μM [1] |
| Quantified Difference | Not available |
| Conditions | FABP4 binding assay as described in US-9353102-B2 |
Why This Matters
Procurement decisions for FABP4-targeted screening campaigns should prioritize compounds with confirmed class-level potency potential; the patent-demonstrated IC50 range provides a benchmark for expecting measurable FABP4 engagement with 1903643-97-9, pending direct measurement.
- [1] New non-annulated thiophenylamides. US Patent 9,353,102 B2. June 25, 2015. View Source
